Morellic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10-/t18-,22+,32+,33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVMVPHACFXMAX-OYNOKLRGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C3=C1O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C=CC(O2)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Purification Methodologies of Morellic Acid
Research Protocols for Purity Assessment
Assessing the purity of the isolated morellic acid is critical to ensure its identity and quality for research purposes. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization and purity confirmation.
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for assessing the purity of this compound. An analytical HPLC method can be used to detect the presence of any impurities. nih.gov A pure sample should ideally show a single, sharp peak at a specific retention time. For instance, in one study, purified this compound showed a peak at a retention time between 32.30 to 34.30 minutes. nih.gov An improved HPLC method was developed to simultaneously quantify 12 different caged xanthones, demonstrating the technique's sensitivity and precision, with limits of detection in the range of 0.03-0.08 µg/mL. targetmol.com However, it is important to note that co-elution of compounds can occur, meaning a single peak does not guarantee 100% purity. researchgate.net
Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS), mass spectrometry provides information about the molecular weight of the compound. For this compound (C₃₃H₃₆O₈), analysis in positive ion mode should reveal a peak at an m/z (mass-to-charge ratio) of approximately 561.4, confirming the molecular mass of the isolated compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful techniques for elucidating the detailed chemical structure of this compound. nih.gov These methods provide information about the arrangement of hydrogen and carbon atoms in the molecule, which serves as a definitive confirmation of its identity. Quantitative NMR (qNMR) can also be used as a precise tool for determining the purity of chemical standards without the need for specific reference materials. researchgate.netnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. Characteristic peaks for hydroxyl (-OH), methyl (-CH₃), methylene (B1212753) (-CH₂-), carboxyl (-COOH), and carbonyl (C=O) groups can be observed, which align with its known chemical structure. nih.gov
Table 2: Spectroscopic and Chromatographic Data for this compound Purity Assessment
| Technique | Purpose | Observed Findings/Typical Results | Reference |
|---|---|---|---|
| HPLC | Purity and Quantification | A single peak at a specific retention time; detection limits of 0.03-0.08 µg/mL for related xanthones. targetmol.com | nih.govtargetmol.com |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Peak at m/z 561.4 in positive ion mode, corresponding to [M+H]⁺. | nih.gov |
| ¹H-NMR & ¹³C-NMR | Structural Elucidation | Provides a detailed map of the carbon-hydrogen framework, confirming the compound's identity. nih.gov | nih.gov |
| Infrared (IR) Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for -OH, -CH₃, -CH₂-, -COOH, and C=O groups. nih.gov | nih.gov |
Yield Enhancement
Enhancing the yield of this compound involves optimizing both the extraction and purification stages. Research focuses on improving extraction efficiency and minimizing product loss during purification.
Advanced Extraction Techniques: Modern methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are often more efficient than conventional methods like Soxhlet extraction. researchgate.net These techniques can increase recovery by effectively disrupting plant cell walls, and they often require shorter extraction times, which can prevent the degradation of heat-sensitive compounds. researchgate.netmdpi.com For instance, studies on other natural products have shown that MAE and UAE can produce higher yields compared to traditional techniques. researchgate.net
Optimization of Extraction Parameters: The efficiency of extraction is heavily influenced by variables such as the choice of solvent, temperature, extraction time, and the solid-to-liquid ratio. mdpi.com Systematically optimizing these parameters is crucial for maximizing the yield. For example, using ethanol (B145695) with ultrasonication at a moderately elevated temperature (40°C) is a documented method for extracting this compound. nih.gov
Chromatographic Process Improvement: Yield can be enhanced during purification by selecting highly selective chromatographic materials. The use of adsorbents like Amberlite XAD-7 has been shown to enrich phenolic compounds from plant extracts effectively, which could be applicable to xanthones like this compound. nih.gov Furthermore, optimizing the solvent system and flow rate in preparative HPLC can improve the separation efficiency and recovery of the target compound. nih.gov High-speed counter-current chromatography (HSCCC) is another advanced separation technique that has proven effective for isolating natural products with good recovery rates. nih.govresearchgate.net
Table 3: Strategies for Yield Enhancement of this compound
| Stage | Strategy | Description | Potential Benefit |
|---|---|---|---|
| Extraction | Advanced Extraction Methods | Employing techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). researchgate.net | Increased extraction efficiency, reduced time, and potentially higher recovery. researchgate.net |
| Extraction | Parameter Optimization | Systematically adjusting solvent type, temperature, time, and solid-to-liquid ratio. mdpi.com | Maximizes the amount of compound extracted from the raw material. |
| Purification | Selective Chromatography | Using highly selective adsorbents (e.g., Amberlite resins) or advanced techniques like HSCCC. nih.govresearchgate.net | Improves separation from impurities and increases the recovery of the pure compound. |
| Purification | HPLC Optimization | Fine-tuning the mobile phase composition, gradient, and flow rate in preparative HPLC. | Minimizes peak broadening and overlap, leading to better separation and less product loss. |
Biosynthetic Pathways and Chemical Synthesis of Morellic Acid and Analogues
Proposed Biosynthetic Routes
The biosynthesis of morellic acid is believed to follow a pathway common to other caged Garcinia xanthones, originating from primary metabolic building blocks and proceeding through a series of complex enzymatic transformations. While the complete enzymatic machinery has not been fully elucidated, a combination of biosynthetic proposals, precursor feeding experiments on related pathways, and biomimetic chemical reactions has provided a plausible route to its formation.
Enzymatic and Precursor Incorporation Studies
The fundamental backbone of this compound, the xanthone (B1684191) core, is proposed to be derived from a combination of the shikimate and acetate (B1210297) pathways, a common feature in the biosynthesis of xanthones in higher plants. nih.govnih.gov The shikimate pathway provides a C6-C1 unit (a hydroxylated benzoic acid derivative), while the acetate pathway contributes a C6 unit via the polyketide route, which together form a benzophenone (B1666685) intermediate. nih.govmdpi.com This benzophenone is then thought to undergo oxidative cyclization to yield the characteristic tricyclic xanthone core. nih.gov
While specific enzymatic and precursor incorporation studies for this compound are limited, research on the biosynthesis of other plant-derived secondary metabolites supports this general scheme. For instance, studies on the biosynthesis of mangiferin, another xanthone, have involved feeding experiments that helped elucidate the pathway. nih.gov The enzymes responsible for the initial steps, such as benzophenone synthase (BPS), have been identified and characterized in various plant species. mdpi.com It is hypothesized that a cascade of prenyltransferases and tailoring enzymes then modify the initial xanthone scaffold to build the complex structure of this compound. Transcriptomic and proteomic studies in Garcinia species are ongoing and expected to shed more light on the specific enzymes involved in these later, more complex stages of biosynthesis. nih.gov
Tandem Claisen Rearrangement/Intramolecular Diels-Alder Reactions in Biogenesis
A key and fascinating aspect of the proposed biosynthesis of the caged structure of this compound and related compounds is a hypothesized tandem Claisen rearrangement followed by an intramolecular Diels-Alder reaction. nih.gov This proposed cascade begins with a diprenylated xanthone precursor. A Claisen rearrangement of an O-prenyl group to an adjacent carbon atom would generate a dienone intermediate. This intermediate is then perfectly poised to undergo an intramolecular [4+2] cycloaddition (Diels-Alder reaction) to construct the characteristic bridged bicyclic system, also known as the 4-oxa-tricyclo[4.3.1.03,7]decan-2-one scaffold. nih.govscienceopen.com
Experimental evidence supporting this biosynthetic hypothesis comes from several fronts. Firstly, biomimetic syntheses have successfully employed this tandem reaction to create the caged xanthone core. nih.gov Secondly, mass spectrometry fragmentation patterns of natural caged Garcinia xanthones often show a retro-Diels-Alder fragmentation, which is consistent with the presence of the bicyclic system formed by the proposed cycloaddition. nih.gov This elegant cascade provides a chemically reasonable and efficient route to the complex and sterically congested caged structure of this compound.
Synthetic Approaches to this compound
The complex, three-dimensional architecture of this compound has made it a challenging and attractive target for total synthesis. Synthetic chemists have devised various strategies to construct its core structure and to prepare analogues for biological evaluation.
Total Synthesis Strategies
While a direct total synthesis of this compound itself is not extensively reported, numerous successful total syntheses of closely related caged Garcinia xanthones, such as forbesione (B1256395) and gambogic acid, have been accomplished and provide a blueprint for accessing this class of molecules. nih.govresearchgate.net These syntheses often feature the key biomimetic Claisen/Diels-Alder cascade as a central strategy to construct the intricate caged framework.
A common approach involves the initial synthesis of a suitably substituted xanthone core. This is typically followed by selective prenylation or propargylation at specific positions on the xanthone scaffold. The propargylated intermediates can then be subjected to conditions that promote the tandem Claisen rearrangement and intramolecular Diels-Alder reaction to form the caged structure. For instance, a unified strategy developed by the Theodorakis group utilized forbesione, a related caged xanthone, as a central intermediate from which other members of the family could be synthesized through peripheral functionalizations. nih.gov
The challenges in these total syntheses often lie in the control of regioselectivity during the initial xanthone formation and subsequent prenylation steps, as well as the stereochemical outcome of the key cycloaddition reaction.
Biomimetic Synthetic Studies
Biomimetic synthetic studies have been instrumental in both supporting the proposed biosynthetic pathway and providing efficient routes to the core structure of this compound and its analogues. nih.govnih.govrsc.orgresearchgate.net These studies aim to mimic the proposed natural reaction cascade in the laboratory.
The acid-catalyzed condensation of a phloroglucinol (B13840) derivative with a substituted benzoic acid has been used to construct the initial xanthone skeleton. nih.gov Subsequent propargylation and thermal or microwave-assisted rearrangement have been shown to effectively trigger the Claisen/Diels-Alder cascade, yielding the caged bicyclic system in good yields. nih.gov These biomimetic approaches highlight the inherent chemical feasibility of the proposed biosynthetic pathway and offer a powerful tool for the synthesis of the complex core of these natural products.
Synthesis of this compound Derivatives and Analogues for Research
The synthesis of derivatives and analogues of this compound and related caged xanthones is crucial for investigating their structure-activity relationships (SAR) and for developing new therapeutic leads. rsc.orgnih.govnih.govrsc.orgmdpi.com By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity.
Synthetic efforts in this area have focused on several aspects:
Modification of the Carboxylic Acid Group: The carboxylic acid moiety of this compound and gambogic acid can be esterified or converted to amides to explore the impact of this functional group on activity and solubility. nih.gov
Simplification of the Caged Structure: Simplified analogues that retain the core caged motif but lack some of the peripheral substituents have been synthesized to determine the minimal structural requirements for bioactivity. researchgate.netrsc.org
Introduction of New Functional Groups: Novel functional groups have been introduced at various positions on the xanthone scaffold to probe interactions with biological targets and to potentially enhance potency or selectivity. rsc.orgmdpi.com
Rational Design of Structural Modifications
The rational design of structural modifications to this compound is primarily aimed at enhancing its biological activity, particularly its anticancer properties, while potentially improving its pharmacological characteristics. This compound is a caged-tetraprenylated xanthone, and its complex structure offers multiple sites for modification. rsc.org The core strategy often revolves around the structure-activity relationships (SAR) elucidated from both the natural compound and its synthetic derivatives.
A key aspect of the rational design involves modifying specific functional groups on the this compound scaffold. For instance, a series of this compound derivatives were designed and synthesized to explore their antitumor potential against various cancer cell lines. rsc.org In this study, modifications were introduced at the 4-position of a derivative, leading to the identification of a compound designated as TH12-10 . This particular derivative exhibited potent inhibitory activity against human colon cancer cell lines HCT116, DLD1, and SW620, with IC₅₀ values of 0.83 µM, 1.10 µM, and 0.79 µM, respectively. rsc.org Further investigation revealed that TH12-10's mechanism of action involves blocking the cell cycle progression from the G1 to the S phase. rsc.org The superior activity of TH12-10 compared to the chemotherapy drug 5-fluorouracil (B62378) in DLD1 and SW620 cells underscores the success of this rational design approach. rsc.org
The design of such modifications is informed by an understanding of the molecule's structural features that are crucial for its bioactivity. The caged xanthone motif, a 4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one scaffold, is considered a key pharmacophore. nih.gov Studies on simplified analogues have shown that maintaining the fully substituted caged structure, including the geminal methyl groups at C18 and C23, is essential for preserving biological activity. rsc.org The stability of the this compound structure is supported by a network of conjugative, hyperconjugative, resonance-assisted hydrogen bonding (RAHB), and intramolecular hydrogen bonding (IHB) interactions. nih.gov Computational methods like Density Functional Theory (DFT) are employed to analyze these structural and electronic characteristics, providing insights that guide the rational design of new derivatives. nih.gov
Table 1: Anticancer Activity of this compound Derivative TH12-10
| Cell Line | IC₅₀ (µM) of TH12-10 |
|---|---|
| HCT116 | 0.83 |
| DLD1 | 1.10 |
| SW620 | 0.79 |
Data sourced from a study on structural optimization of this compound derivatives. rsc.org
Amino Acid Conjugation and Other Chemical Derivatizations
Chemical derivatization is a key strategy for modulating the physicochemical and biological properties of natural products like this compound. This includes conjugation with amino acids and other chemical modifications aimed at improving solubility, cellular uptake, and target specificity.
While specific examples of this compound conjugated with amino acids are not extensively documented in publicly available research, this approach is a well-established strategy in drug discovery for enhancing the therapeutic potential of natural compounds. mdpi.comnih.gov Amino acids are fundamental biological molecules, and their conjugation to a parent drug can improve its pharmacokinetic profile. mdpi.com For instance, the increased hydrophilicity imparted by amino acid moieties can enhance aqueous solubility and facilitate cellular uptake. mdpi.com The synthesis of such conjugates typically involves creating a covalent bond, often an amide or ester linkage, between the drug molecule and the amino acid. mdpi.comnih.gov This can be achieved through carbodiimide-mediated condensation reactions. nih.gov It is hypothesized that conjugating this compound with various amino acids could lead to derivatives with improved biological activity and potentially altered target specificity, a strategy that has proven successful for other natural products. mdpi.comnih.gov
Other chemical derivatizations of the caged xanthone scaffold have been successfully explored. One notable approach is the use of 'click chemistry' to synthesize novel triazole-bearing caged xanthones. mdpi.com This strategy was applied to a natural-product-like caged xanthone, DDO-6101, which is structurally related to gambogic acid and this compound. mdpi.com The introduction of a 1,2,3-triazole moiety is intended to improve druglike properties, such as aqueous solubility and metabolic stability. mdpi.com The resulting derivatives, such as 8g (DDO-6318) , not only retained potent cytotoxicity against various cancer cell lines but also showed activity against drug-resistant cancer cells. mdpi.com Importantly, compound 8g demonstrated improved in vivo antitumor efficacy in mouse models, highlighting the value of this derivatization strategy. mdpi.com
Another innovative derivatization involves the synthesis of aza-caged Garcinia xanthones . rsc.org In this approach, a nitrogen atom is incorporated into the caged scaffold. This modification provides a new site for further chemical alterations. The introduction of a hydrophobic moiety to the aza-caged scaffold was found to enhance both cytotoxicity and inhibitory activity against IKKβ, a target implicated in inflammation and cancer. rsc.org One such aza-caged compound, 6c , exhibited significant inhibitory activity against HepG2 and A549 cancer cells, with IC₅₀ values of 2.68 µM and 2.10 µM, respectively. rsc.org
Table 2: Anticancer Activity of Aza-caged Xanthone Derivative 6c
| Cell Line | IC₅₀ (µM) of 6c |
|---|---|
| HepG2 | 2.68 |
| A549 | 2.10 |
Data sourced from a study on the synthesis and evaluation of novel aza-caged Garcinia xanthones. rsc.org
Development of Novel Caged Xanthone Scaffolds
The unique and potent biological activities of caged Garcinia xanthones, including this compound, have inspired the development of novel synthetic scaffolds that retain the core caged motif but introduce structural variations. rsc.orgnih.gov The primary synthetic challenge lies in the construction of the complex 4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one system. nih.gov
One of the key synthetic strategies employed is a tandem reaction sequence involving a Claisen rearrangement followed by a Diels-Alder reaction. nih.gov This cascade reaction has been proposed as a plausible biosynthetic pathway and has been successfully adapted for the laboratory synthesis of the caged motif. nih.gov Another approach utilizes a Wessely oxidation/Diels-Alder reaction sequence. nih.gov These methods have enabled the synthesis of not only the natural products themselves but also a variety of simplified and novel analogues.
Research into the synthesis of simplified analogues has provided valuable insights into the structure-activity relationships of this class of compounds. It has been demonstrated that the fully substituted caged structure is crucial for maintaining the potent bioactivity associated with natural products like gambogic acid. rsc.org This indicates that while simplification is a goal for improving synthetic accessibility, it must be balanced with the preservation of key structural features.
The development of novel scaffolds extends to the creation of hybrid molecules. For example, the 'click chemistry' approach mentioned previously, which links a caged xanthone pharmacophore to a triazole ring, represents the generation of a novel scaffold with improved druglike properties. mdpi.com Similarly, the synthesis of aza-caged xanthones introduces a heteroatom into the core structure, creating a new class of scaffolds with distinct biological properties and potential for further modification. rsc.org These novel scaffolds often exhibit improved characteristics, such as enhanced potency, activity against resistant cell lines, and better in vivo efficacy, making them promising candidates for further drug development. mdpi.comrsc.org
Advanced Analytical Characterization in Morellic Acid Research
Spectroscopic Elucidation Techniques for Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure of morellic acid by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide a detailed map of the carbon-hydrogen framework.
Detailed research on the constituents of Garcinia species has led to the isolation and full spectroscopic characterization of this compound. The chemical shifts in ¹H-NMR and ¹³C-NMR spectra are indicative of the specific electronic environment of each proton and carbon atom, respectively. While a complete, publicly available, and fully assigned NMR dataset for this compound is not readily found in general databases, certificates of analysis for commercially available this compound standards confirm that their identity is verified using ¹H-NMR, indicating that reference spectra are well-established. chemfaces.com The complex polycyclic structure of this compound results in a correspondingly complex NMR spectrum with distinct signals for its various functional groups, including the xanthone (B1684191) core, prenyl chains, and the carboxylic acid moiety.
Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for Key Functional Groups in this compound Derivatives
| Functional Group | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.0 - 8.0 | 100 - 160 |
| Vinylic Protons | 5.0 - 6.5 | 110 - 140 |
| Methine Protons | 2.5 - 5.0 | 40 - 80 |
| Methylene (B1212753) Protons | 1.5 - 3.0 | 20 - 50 |
| Methyl Protons | 0.8 - 2.5 | 10 - 30 |
| Carboxylic Acid Proton | 10.0 - 13.0 | 170 - 185 |
| Carbonyl Carbons | - | 180 - 200 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the molecule.
The molecular weight of this compound is 560.63 g/mol , corresponding to the chemical formula C₃₃H₃₆O₈. nih.gov In mass spectrometry, this compound can be ionized, and its mass-to-charge ratio (m/z) is measured. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.
For quantitative studies, a highly selective and rapid high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed. In this method, specific fragmentation patterns are monitored. For this compound, the precursor ion at an m/z of 559.4 is selected and fragmented to produce a characteristic product ion at an m/z of 471.3. oup.com This transition is highly specific to this compound and is used for its selective quantification in complex mixtures like rat plasma. oup.com The fragmentation generally involves the loss of specific side chains or functional groups from the parent molecule.
Table 2: MS/MS Parameters for the Quantification of this compound
| Parameter | Value |
| Ionization Mode | Negative Ion Scan |
| Precursor Ion (m/z) | 559.4 |
| Product Ion (m/z) | 471.3 |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is excellent for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| C-H (Aromatic/Vinylic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Ketone/Carboxylic Acid) | Stretching | 1760 - 1690 (strong) |
| C=C (Aromatic/Alkenyl) | Stretching | 1680 - 1450 |
| C-O | Stretching | 1300 - 1000 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores within the molecule. For xanthones like this compound, the UV-Vis spectrum is typically characterized by several absorption bands due to the extended conjugated system of the xanthone core. While specific λmax values for this compound are reported in various contexts, typical UV spectra for similar xanthone structures show major absorption peaks in the range of 240-280 nm and 310-360 nm.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light. This technique is particularly valuable for determining the stereochemistry of chiral molecules. This compound possesses multiple stereocenters, making the determination of its absolute configuration a significant challenge.
Research has successfully determined the absolute configuration of (-)-morellic acid by comparing its experimental electronic circular dichroism (ECD) spectrum with the theoretically calculated spectrum. This powerful combination of experimental data and quantum chemical calculations allows for the unambiguous assignment of the three-dimensional arrangement of atoms in the molecule. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the chirality of the molecule.
Chromatographic Analysis for Quantification and Purity Determination
Chromatographic techniques are essential for separating this compound from other compounds and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of this compound. A validated HPLC-MS/MS method provides high selectivity and sensitivity for its determination in biological samples. oup.com
A typical HPLC method involves a reversed-phase column, where this compound is separated from other components based on its hydrophobicity. The mobile phase composition, flow rate, and column temperature are optimized to achieve good separation and peak shape. A photodiode array (PDA) detector can also be used, monitoring the absorbance at a specific wavelength corresponding to one of the λmax values of this compound.
A reported validated method utilizes a Capcell MG C18 column with an isocratic mobile phase of water and acetonitrile. oup.com The method was validated over a wide dynamic concentration range, demonstrating good accuracy and precision. oup.com
Table 4: Example of HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | Capcell MG C18 (50 x 4.6 mm, 5 µm) |
| Mobile Phase | Water:Acetonitrile (20:80, v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis
Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) stands as a powerful and highly sensitive technique for the trace analysis of chemical compounds in complex matrices. mdpi.com This method offers significant advantages, including enhanced resolution, shorter analysis times, and superior sensitivity compared to conventional HPLC. mdpi.com In the context of this compound research, UPLC-MS/MS is indispensable for quantifying minute concentrations in biological samples or natural extracts.
The methodology typically involves a sample preparation step, such as protein precipitation for plasma samples, followed by chromatographic separation and mass spectrometric detection. mdpi.com Separation is commonly achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile, both often containing a small percentage of formic acid to improve peak shape and ionization efficiency. mdpi.com
Detection by tandem mass spectrometry is usually performed in the multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. mdpi.com This involves monitoring a specific precursor-to-product ion transition for the analyte. For a compound like this compound, specific MRM transitions would be optimized to ensure accurate quantification, even at very low levels. researchgate.net The high sensitivity of UPLC-MS/MS allows for the determination of pharmacokinetic profiles and the analysis of metabolic pathways.
Table 1: Illustrative UPLC-MS/MS Parameters for Analysis of Phenolic Acids The following table represents typical parameters used in the analysis of phenolic acids, similar to this compound, and serves as an example of the methodology.
| Parameter | Setting | Reference |
| Chromatography System | ACQUITY™ UPLC System | mdpi.com |
| Analytical Column | ACQUITY™ UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | mdpi.com |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | mdpi.com |
| Flow Rate | 0.35 mL/min | mdpi.comresearchgate.net |
| Column Temperature | 45 °C | mdpi.com |
| Mass Spectrometer | Triple Quadrupole (QqQ) | mdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), Negative | mdpi.comresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
Computational Chemistry and Molecular Modeling
Computational methods provide profound insights into the molecular characteristics of this compound, complementing experimental data with detailed theoretical explorations of its structure, reactivity, and interactions with biological targets.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mpg.de For this compound, DFT calculations provide a detailed understanding of its geometry, vibrational frequencies, and electronic properties. bohrium.com Studies have utilized DFT to analyze the stabilized structure of this compound, revealing that its equilibrium conformation is maintained by a combination of conjugative, hyperconjugative, and intramolecular hydrogen bonding interactions. bohrium.com
Key electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined using DFT. nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov Furthermore, analyses like Natural Bond Orbital (NBO) calculations help in understanding donor-acceptor interactions and electron densities within the molecule. bohrium.com Other DFT-based analyses, including Molecular Electrostatic Potential (MEP), provide visual maps of electron distribution, highlighting regions susceptible to electrophilic or nucleophilic attack. bohrium.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com This method is extensively used to screen for potential biological targets of natural compounds like this compound. Research has employed molecular docking to evaluate the binding affinity of this compound against various protein targets. bohrium.com
One notable study investigated this compound as a potential agent against tuberculosis. bohrium.com The docking simulations revealed a highly favorable binding score of -11.542 kcal/mol between this compound and the Mycobacterium tuberculosis Pantothenate Kinase (PanK) protein (PDB ID: 4BFS). bohrium.com This strong binding affinity suggests a significant potential for inhibitory action. The analysis of the docked pose identifies the specific amino acid residues within the protein's binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the this compound molecule, providing a structural basis for its activity. bohrium.comnih.gov
Table 2: Molecular Docking Results for this compound
| Target Protein | Organism | PDB ID | Binding Energy (kcal/mol) | Reference |
| Pantothenate Kinase (PanK) | Mycobacterium tuberculosis | 4BFS | -11.542 | bohrium.com |
Molecular Dynamics (MD) Simulation Studies of Conformation and Binding
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to study the dynamic behavior of the ligand-protein complex over time. galaxyproject.org MD simulations provide a detailed view of the conformational changes, stability, and intermolecular interactions of the complex in a simulated physiological environment. nih.gov
For the this compound-PanK complex, MD simulations were conducted for a duration of 100 nanoseconds to assess its stability. bohrium.com The findings from these simulations indicated that the complex remained stable with minimal fluctuations throughout the simulation period. bohrium.com Analyses such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are used to quantify the stability of the protein-ligand system. nih.gov Such simulations confirm that the interactions predicted by docking are maintained over time, reinforcing the compound's potential as a stable inhibitor for the target protein. bohrium.comnih.gov
Metabolomic Profiling and Biomarker Identification Research
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov This powerful technology provides a functional readout of the physiological state and has become a promising tool for biomarker discovery. frontiersin.org In the context of this compound research, metabolomic profiling can be employed to understand the systemic effects of the compound and to identify potential biomarkers of its biological activity.
While specific metabolomics studies focused exclusively on this compound are not extensively documented, the approach is widely used for other natural products. researchgate.netresearchgate.net A typical workflow would involve treating a biological system (e.g., cell culture or an animal model) with this compound and analyzing changes in the metabolic profile of serum, urine, or tissue extracts using techniques like UPLC-MS/MS or NMR. nih.govresearchgate.net
By comparing the metabolic profiles of treated versus untreated groups, researchers can identify metabolites that are significantly up- or down-regulated. researchgate.net These differential metabolites can then be mapped to specific metabolic pathways to elucidate the compound's mechanism of action. For instance, alterations in amino acid metabolism or fatty acid synthesis pathways could be indicative of the cellular processes affected by this compound. researchgate.net The identified differential metabolites may also serve as potential biomarkers for monitoring the biological effects or exposure to the compound in future studies. researchgate.net
Biological Activities and Mechanistic Investigations of Morellic Acid Excluding Human Clinical Trials
Anticancer and Anti-Angiogenic Research
The investigation into the anticancer and anti-angiogenic effects of morellic acid has revealed its potential as a multi-faceted agent against tumor growth and progression. Research has explored its direct cytotoxic impact on cancer cells and its ability to interfere with the critical process of angiogenesis.
In Vitro Cytotoxicity Studies on Diverse Cancer Cell Lines (e.g., HT-29, HCT-116, HeLa, A549)
This compound has demonstrated inhibitory effects on the proliferation of various tumor cell lines. Studies have shown its activity against human colon carcinoma cells (HT-29 and HCT-116), and human cervical cancer cells (HeLa). researchgate.net
A derivative of this compound, identified as TH12-10, has shown significant anti-proliferation activity against several human colon cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for this derivative were determined to be 0.83 µM for HCT-116, 1.10 µM for DLD1, and 0.79 µM for SW620 cells. nih.gov Notably, these derivatives exhibited lower cytotoxicity against normal colonic epithelial cells (NCM460), with an IC₅₀ value of 4.08 µM for TH12-10, suggesting a degree of selectivity for cancer cells. nih.gov
Table 1: In Vitro Cytotoxicity of a this compound Derivative (TH12-10) on Human Colon Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HCT-116 | Colon Carcinoma | 0.83 nih.gov |
| DLD1 | Colon Carcinoma | 1.10 nih.gov |
| SW620 | Colon Carcinoma | 0.79 nih.gov |
| NCM460 (Normal) | Colonic Epithelial | 4.08 nih.gov |
Inhibition of Angiogenesis: In Vitro Endothelial Cell Migration Assays (e.g., HUVEC)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. A key step in angiogenesis is the migration of endothelial cells. This compound has been shown to inhibit the migration of Human Umbilical Vein Endothelial Cells (HUVECs) at a concentration of 0.5 µM in an in vitro cell migration assay. medchemexpress.com This finding suggests that this compound can interfere with the initial stages of blood vessel formation.
Anti-Angiogenic Effects in In Vivo Animal Models (e.g., Zebrafish)
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying angiogenesis due to its transparent embryos, which allow for real-time visualization of blood vessel development. While specific studies detailing the anti-angiogenic effects of this compound in zebrafish models are not extensively documented in the available literature, the anti-angiogenic activity of its parent class of compounds, Garcinia xanthones, has been noted. researchgate.net The zebrafish model is frequently used to screen for compounds with anti-angiogenic potential, where inhibition of the formation of intersegmental vessels (ISVs) is a key indicator. nih.govnih.govnih.govmdpi.com
Cellular and Molecular Mechanisms of Antiproliferative Action
This compound exerts its antiproliferative effects through the induction of programmed cell death pathways, including apoptosis and pyroptosis.
Studies utilizing this compound-loaded nanostructured lipid carriers (MA-NLCs) have provided insights into the molecular mechanisms of its apoptotic activity. These studies revealed that MA-NLCs can lead to the upregulation of the apoptotic protease-activating factor 1 (Apaf-1). researchgate.net Apaf-1 is a key component of the apoptosome, a protein complex that plays a central role in the intrinsic pathway of apoptosis. The upregulation of Apaf-1 facilitates the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3, leading to the dismantling of the cell. researchgate.net The activation of caspase-3 and caspase-9 has been observed following treatment with MA-NLCs, confirming the involvement of this caspase cascade in this compound-induced apoptosis. researchgate.net
In addition to apoptosis, this compound has been found to induce another form of programmed cell death known as pyroptosis. This inflammatory form of cell death is also mediated by caspases. Research on MA-NLCs has shown the activation of Gasdermin E (GSDME), a key molecule in the execution of pyroptosis. researchgate.net This suggests that this compound can trigger multiple cell death pathways, enhancing its potential as an anticancer agent.
Modulation of Multidrug Resistance Mechanisms (e.g., P-glycoprotein Inhibition)
Multidrug resistance (MDR) presents a significant challenge in chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). acs.orgnih.gov These transporters actively expel chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and effectiveness. acs.orgmdpi.com Research has focused on identifying potent and non-toxic P-gp inhibitors from natural sources to counteract this resistance. researchgate.netresearchgate.net
This compound B (MAB), a xanthonoid compound, has been investigated for its potential to reverse P-gp-mediated MDR in cancer cells. acs.orgresearchgate.net Studies on the doxorubicin (B1662922) (DOX)-resistant human hepatoma cell line, BEL-7402/Adr, which overexpresses P-gp, demonstrate that MAB can enhance the efficacy of conventional chemotherapy drugs. acs.orgresearchgate.net Co-treatment with MAB significantly lowered the half-maximal inhibitory concentration (IC₅₀) of doxorubicin, indicating a potent reversal of drug resistance. acs.org This sensitizing effect is attributed to MAB's ability to inhibit the function and expression of P-gp. researchgate.netnih.gov By inhibiting the P-gp efflux pump, MAB increases the intracellular accumulation of chemotherapeutic agents like doxorubicin and rhodamine 123, thereby boosting their cytotoxic effects on resistant cancer cells. researchgate.netnih.gov Notably, MAB was found to reduce the expression of P-gp in the resistant BEL-7402/Adr cells in a concentration-dependent manner, without affecting the sensitive BEL-7402 cells. acs.orgnih.gov
Table 1: Effect of this compound B (MAB) on Doxorubicin (DOX) IC₅₀ in Resistant Cancer Cells This interactive table summarizes the fold-decrease in the IC₅₀ of DOX in BEL-7402/Adr cells when co-treated with MAB, based on available research data.
| Co-treatment Compound | Concentration (μM) | Fold Decrease in DOX IC₅₀ | Reference |
|---|---|---|---|
| This compound B (MAB) | 0.5 | 9.21 | acs.org |
Regulation of Intracellular Signaling Pathways (e.g., MAPK/NF-κB)
The mechanism behind this compound's ability to overcome multidrug resistance involves the modulation of key intracellular signaling pathways that regulate P-gp expression. acs.orgresearchgate.net The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are crucial cellular signaling cascades that can become dysregulated in cancer, contributing to processes like chemoresistance. jcpres.com
Investigations into this compound B (MAB) have revealed its capacity to inhibit the NF-κB and p38 MAPK signaling pathways. acs.orgnih.gov The NF-κB pathway is a known regulator of inflammation, immunity, and cell survival, and its activation can lead to the upregulation of resistance-conferring proteins like P-gp. researchgate.netnih.gov Studies showed that MAB treatment inhibited the expression of NF-κB and the phosphorylation of p38 MAPK in resistant BEL-7402/Adr cells. acs.orgnih.gov This inhibition of the NF-κB and MAPK pathways is directly linked to the observed downregulation of P-gp expression and function. researchgate.net By modulating these signaling networks, MAB effectively overcomes P-gp-mediated drug resistance, suggesting its potential as a reversal agent for use in combination with standard chemotherapies. acs.orgresearchgate.net
Antimicrobial and Antibacterial Studies
This compound has demonstrated significant bioactivity against various bacterial pathogens, including those that have developed resistance to multiple antibiotics. acs.orgacs.org Its efficacy extends to both inhibiting bacterial growth and eradicating established bacterial communities, highlighting its potential as a novel antimicrobial agent. acs.orgnih.gov
Activity Against Multi-Drug Resistant Bacterial Strains (e.g., Vancomycin-Resistant Enterococcus)
A particularly critical area of this compound's antimicrobial activity is its effectiveness against vancomycin-resistant Enterococcus (VRE). acs.orgnih.gov VRE is a major nosocomial pathogen responsible for challenging infections due to its intrinsic and acquired resistance to many antibiotics. nih.govmdpi.com
Research has shown that this compound not only inhibits VRE but can also restore its sensitivity to conventional antibiotics like vancomycin (B549263) and ampicillin. acs.orgnih.gov This suggests a synergistic effect where this compound weakens the bacteria's defenses, making existing antibiotics effective again. A checkerboard microdilution assay confirmed the synergistic activity when this compound was combined with other antibiotics. acs.org Furthermore, the compound exhibits a low propensity for inducing drug resistance itself, which is a significant advantage over many traditional antibiotics. acs.orgnih.gov In-vivo studies have supported these findings, showing that this compound can significantly eliminate residual VRE in various organs. acs.orgnih.gov
Table 2: Synergistic Antibacterial Effects of this compound This table outlines the observed synergistic activity of this compound with conventional antibiotics against VRE.
| Bacterial Strain | Combination Agent | Observed Effect | Reference |
|---|---|---|---|
| Vancomycin-Resistant Enterococcus (VRE) | Vancomycin | Synergistic; Restored sensitivity | acs.orgnih.gov |
Biofilm Inhibition and Clearance Effects
Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which protects them from antibiotics and host immune responses, contributing significantly to chronic infections and antimicrobial resistance. researchgate.net this compound has been shown to possess efficient biofilm clearance effects against VRE. acs.orgacs.orgnih.gov This ability to disrupt and clear established biofilms is a crucial attribute for an antimicrobial agent, as mature biofilms are notoriously difficult to eradicate. mdpi.com The capacity of this compound to tackle biofilms suggests it could be effective in treating persistent infections where biofilm formation is a key factor. acs.orgacs.org
Targeting Bacterial Cellular Components and Processes
The antibacterial action of this compound is rooted in its ability to directly interact with and disrupt essential bacterial structures and functions.
The primary mechanism of this compound's bactericidal activity against VRE is the targeting and disruption of the bacterial cell membrane. acs.orgnih.gov This action is characteristic of many antimicrobial compounds that interfere with the lipid bilayer of bacteria. mdpi.comresearchgate.net Transcriptional analysis has confirmed that this compound affects pathways related to the inner membrane, such as fatty acid biosynthesis and glycerophospholipid metabolism. acs.orgnih.gov
Specifically, this compound binds to key phospholipids (B1166683) of the bacterial inner membrane, including phosphatidylethanolamine (B1630911) (PE), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL). acs.orgnih.gov This binding interferes with the membrane's fluidity and disrupts the proton-motive force (PMF), which is essential for cellular energy production. The damage to the inner membrane leads to an accumulation of intracellular reactive oxygen species (ROS) and ultimately results in bacterial death. acs.orgnih.gov
Table 3: Mechanism of this compound on Bacterial Membranes This interactive table details the molecular targets and subsequent effects of this compound on the bacterial inner membrane.
| Molecular Target (Phospholipid) | Effect of Binding | Consequence | Reference |
|---|---|---|---|
| Phosphatidylethanolamine (PE) | Interference with membrane fluidity | Membrane damage, ROS accumulation | acs.orgnih.gov |
| Phosphatidylglycerol (PG) | Interference with membrane fluidity | Membrane damage, ROS accumulation | acs.orgnih.gov |
Interference with Proton-Motive Force (PMF)
The integrity of the bacterial cell membrane and the maintenance of the proton-motive force (PMF) are critical for essential cellular processes, including ATP synthesis. nih.gov The PMF itself consists of two key components: the transmembrane electric potential (ΔΨ) and the transmembrane proton gradient (ΔpH). nih.gov this compound has been shown to disrupt this fundamental energy-conserving system in bacteria.
In studies targeting Vancomycin-Resistant Enterococcus (VRE), a significant nosocomial pathogen, this compound demonstrated the ability to interfere with the bacterial PMF. nih.govnih.gov The compound achieves this by binding to phospholipids within the inner membrane, such as phosphatidylethanolamine (PE), phosphatidylglycerol (PG), and cardiolipin (CL). nih.govnih.gov This interaction damages the inner membrane, leading to a disruption of its fluidity and a subsequent interference with the PMF, contributing to bacterial cell death. nih.govnih.gov
Generation of Intracellular Reactive Oxygen Species (ROS)
The disruption of the bacterial inner membrane and the interference with the proton-motive force by this compound lead to a cascade of downstream effects, including the accumulation of intracellular reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive chemical molecules formed from oxygen, and their excessive production can induce significant damage to cellular components, leading to oxidative stress and cell death. nih.gov
Research on this compound's activity against VRE has demonstrated that the damage inflicted upon the inner membrane directly causes an accumulation of intracellular ROS. nih.govnih.gov This surge in ROS is a key factor in the bactericidal mechanism of this compound, ultimately contributing to the demise of the pathogen. nih.govnih.gov
Impact on Fatty Acid Biosynthesis and Glycerophospholipid Metabolism
The synthesis of fatty acids and the metabolism of glycerophospholipids are crucial for building and maintaining the integrity of bacterial cell membranes. nih.govmdpi.com Fatty acid biosynthesis is a primary metabolic process that creates fatty acids from precursors like acetyl-CoA. mdpi.com These fatty acids are then incorporated into glycerophospholipids, the primary components of the lipid bilayer of cell membranes. nih.gov
Investigations into the antibacterial mechanism of this compound have revealed its impact on these vital pathways. Transcriptional analysis of VRE treated with this compound supported the compound's effect on pathways related to the inner membrane, specifically fatty acid biosynthesis and glycerophospholipid metabolism. nih.govnih.gov This indicates that beyond direct membrane damage, this compound also affects the fundamental metabolic processes responsible for the synthesis and maintenance of the bacterial membrane structure. nih.govnih.gov
Anti-inflammatory Research
The Garcinia genus, the natural source of this compound, is traditionally used to treat various inflammatory conditions like rheumatism. researchgate.net Phytochemicals from these plants, including xanthones and flavonoids, are recognized for their potential health benefits, which encompass anti-inflammatory actions. researchgate.net
Investigation of Enzyme Inhibition in Inflammatory Pathways
The inflammatory cascade is a complex process mediated by various enzymes. Key enzymes such as phospholipase A2 (PLA2), cyclooxygenases (COX-1 and COX-2), and lipoxygenases (LOX) are central to this pathway, as they are involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.govnih.gov The inhibition of these enzymes is a primary strategy for many anti-inflammatory drugs. nih.govbohrium.com For instance, non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. bohrium.commdpi.com
While many natural polyphenols and flavonoids are known to exert anti-inflammatory effects by inhibiting these enzymes, specific studies detailing the direct inhibitory action of purified this compound on enzymes like COX or LOX are not extensively documented in the available literature. nih.gov However, research on related compounds provides context. For example, Kuwanon A, a derivative isolated from Morus alba, has shown selective COX-2 inhibitory activity. mdpi.com Similarly, other triterpenoids have been evaluated for their inhibitory effects on Group IIA secreted phospholipase A2 (GIIA), a key enzyme in inflammatory reactions. nih.gov These findings suggest that investigating the enzyme-inhibiting potential of this compound is a valid direction for future research.
Modulation of Inflammatory Mediators
The progression of inflammation involves a host of signaling molecules known as inflammatory mediators. These include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6), as well as lipid mediators like prostaglandins and leukotrienes, which are synthesized via the COX and LOX pathways, respectively. nih.govresearchgate.netnih.gov The modulation of these mediators, either by suppressing pro-inflammatory ones or enhancing anti-inflammatory ones, is a key therapeutic goal.
Studies on other natural compounds have demonstrated the potential for such modulation. For example, β-elemonic acid has been shown to inhibit the overproduction of TNF-α and IL-6 in cellular models. mdpi.com Likewise, gallic acid has been noted for its ability to reduce the release of inflammatory cytokines. Although compounds from the Garcinia genus are known for their anti-inflammatory properties, specific research detailing the direct effects of this compound on the production and release of specific cytokines or lipid mediators is limited in the reviewed scientific literature. researchgate.net
Antioxidant Investigations
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules the body produces as a reaction to environmental and other pressures. The antioxidant potential of chemical compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (ferric reducing antioxidant power) assay. researchgate.net
Phytochemical analyses of extracts from plants of the Garcinia genus, from which this compound is derived, have demonstrated significant antioxidant activity. researchgate.net Studies on acetone (B3395972) and methanol (B129727) extracts of Garcinia species revealed a high content of phenolic compounds and flavonoids, which corresponded with excellent antioxidant activity as measured by DPPH and FRAP assays. researchgate.net These findings indicate that the source plants for this compound are rich in compounds with notable antioxidant potential, suggesting that this compound itself may contribute to these properties. However, detailed studies quantifying the specific antioxidant capacity of purified this compound using these standard assays are not prominently available in the reviewed literature.
Antiviral Studies
No specific research findings were identified that investigated or demonstrated the ability of this compound to inhibit the activity of viral replication targets such as HIV-1 reverse transcriptase.
No in silico or in vitro studies detailing the interaction of this compound with viral proteases, specifically the main protease (Mpro or 3CLpro) of SARS-CoV-2, were found in the performed searches. Data regarding its binding affinity or inhibitory potential against this target is currently unavailable.
Neurobiological and Anxiolytic Effects
This compound has been investigated for its anxiolytic activity and its mechanism of action, with studies pointing towards the modulation of the GABAergic system. nih.govnih.gov In vivo studies using Swiss albino mice showed that this compound significantly reduced locomotor activity in a dose-dependent fashion, producing calming behaviors comparable to the standard anxiolytic drug, diazepam. researchgate.netnih.gov
To explore the mechanistic basis for these effects, computational molecular docking studies were performed to assess the binding affinity of this compound to subunits of the GABAA receptor, a key target for anxiolytic drugs. nih.gov The results demonstrated that this compound exhibited strong binding scores with both the α2 and α3 subunits of the GABAA receptor. nih.gov Notably, its binding affinity for the α3 subunit was higher than that of diazepam. nih.gov The interaction with the α2 subunit was stabilized by four hydrogen bonds and two hydrophobic bonds, while the interaction with the α3 subunit also involved key bond formations. nih.gov These in silico findings suggest that the anxiolytic effects of this compound may be achieved by binding to GABAA receptors, which in turn reduces locomotor activity and induces a calming effect. nih.gov
Table 1: Molecular Docking Scores of this compound and Control Drugs with GABAA Receptor Subunits
| Compound | GABAA Receptor Subunit | Binding Score (kcal/mol) |
|---|---|---|
| This compound | α2 | -7.6 |
| α3 | -9.2 | |
| Diazepam | α2 | -6.6 |
| α3 | -7.3 | |
| Flumazenil | α2 | -6.2 |
| α3 | -6.3 |
Data sourced from in silico computational studies. nih.gov
Interaction with GABAA Receptor Subunits (e.g., α2, α3) via In Silico Studies
Computational in silico studies have been employed to investigate the molecular interactions between this compound and the γ-aminobutyric acid type A (GABAA) receptor, a key target for anxiolytic drugs. These studies predict the binding affinity of a ligand to a receptor, with more negative scores indicating a stronger potential interaction.
Molecular docking analyses have demonstrated that this compound exhibits a notable binding affinity for specific subunits of the GABAA receptor. One study revealed that this compound had a strong binding score of -9.2 kcal/mol towards the GABAA receptor α3 subunit and -7.6 kcal/mol towards the α2 subunit. These binding affinities were higher than those of diazepam, a well-known positive allosteric modulator of the GABAA receptor, which showed docking scores of -7.3 kcal/mol and -6.6 kcal/mol for the α3 and α2 subunits, respectively. This suggests a potentially potent interaction of this compound with these receptor sites. The interaction is stabilized by the formation of various hydrogen and hydrophobic bonds between the ligand and the receptor.
Table 1: Comparative Docking Scores of this compound and Diazepam with GABAA Receptor Subunits
| Compound | Receptor Subunit | Binding Affinity (kcal/mol) |
|---|---|---|
| This compound | GABAA α3 | -9.2 |
| This compound | GABAA α2 | -7.6 |
| Diazepam | GABAA α3 | -7.3 |
| Diazepam | GABAA α2 | -6.6 |
This table presents the predicted binding affinities from in silico molecular docking studies.
These computational findings suggest that the mechanism behind some of this compound's neurological effects could be mediated through its interaction with GABAA receptors, particularly the α2 and α3 subunits.
Neuroprotective Properties (e.g., enhancing cell survival, diminishing β-amyloid and tau aggregation)
Based on the reviewed scientific literature, there is no direct evidence to suggest that this compound enhances cell survival or diminishes the aggregation of β-amyloid and tau proteins, which are key pathological hallmarks of Alzheimer's disease. Studies on related compounds like gallic acid have shown potential in reducing Aβ1-42 aggregation, but these findings cannot be directly extrapolated to this compound. nih.govjournalair.com Further research is required to determine if this compound possesses similar neuroprotective properties.
Behavioral Studies in Animal Models (e.g., Locomotor Activity)
Behavioral studies in animal models, specifically Swiss albino mice, have been conducted to observe the in vivo effects of this compound. These investigations have primarily focused on locomotor activity as an indicator of the compound's potential sedative or anxiolytic effects.
Research has shown that this compound significantly reduces the locomotor activity of mice in a dose-dependent manner. This effect is characterized by calming behaviors, similar to those produced by diazepam. Furthermore, when this compound was administered in combination with diazepam, it resulted in a synergistic reduction in the locomotion of the mice compared to when either compound was used alone. These findings from in vivo studies corroborate the in silico predictions of this compound's interaction with the GABAergic system.
Table 2: Effect of this compound on Locomotor Activity in Mice
| Treatment Group | Observation |
|---|---|
| This compound (Dose-dependent) | Remarkable reduction in locomotor activity; calming behaviors observed. |
| This compound + Diazepam | Synergistic reduction in locomotion compared to single therapy. |
This table summarizes the key findings from behavioral studies in animal models.
Other Documented Biological Activities (e.g., Anti-obesity, Anti-diabetic, Larvicidal)
While numerous physiological activities have been attributed to extracts from plants containing this compound and to structurally similar compounds, direct scientific evidence from the reviewed literature specifically documenting the anti-obesity, anti-diabetic, or larvicidal activities of isolated this compound is limited.
Studies on other compounds such as hydroxycitric acid, gallic acid, and extracts from Morus alba have shown anti-obesity effects. journalair.comnih.govnih.govmdpi.comrsc.org Similarly, compounds like morolic acid, moronic acid, and extracts from Phyllanthus emblica have demonstrated anti-diabetic properties. nih.govmdpi.comnih.govijpsr.com In the context of larvicidal activity, various plant extracts and other meroterpenoids have been investigated, but specific data on this compound is not detailed in the reviewed sources. nih.govnih.govresearchgate.netresearchgate.net Therefore, while the broader class of compounds and plant sources may possess these activities, dedicated studies are required to confirm these specific biological effects for this compound.
Structure Activity Relationship Sar Studies of Morellic Acid and Derivatives
Impact of Targeted Chemical Modifications on Activity Profiles
Targeted chemical modifications of the morellic acid scaffold, often guided by SAR data from the broader family of caged xanthones like gambogic acid, have been a key strategy for optimizing biological activity. mdpi.comresearchgate.net These studies have revealed that certain positions on the molecule are amenable to modification, leading to derivatives with enhanced potency or improved pharmacological profiles.
Notable modifications include:
Modification at the C34 Position: The allyl group at C34 has been a successful target for modification. The introduction of hydrophilic aliphatic amines at this site in gambogic acid has resulted in derivatives with significantly increased antitumor activity against certain cancer cell lines and improved drug-like properties. researchgate.netnih.gov For example, specific amine derivatives demonstrated a seven- to eight-fold increase in potency against the A549 lung cancer cell line compared to the parent compound. nih.gov
Modification at the C39 Position: Similar to C34, the C39 position can be chemically altered without causing a loss of bioactivity. nih.gov Studies on gambogic acid have shown that introducing aliphatic amino groups at this position can yield derivatives with greater potency than other substituents. nih.gov
Modifications on the Caged Scaffold: Beyond the periphery, modifications to the core structure have also been explored. For example, converting the double bonds at C-16/17 or C-22/23 into epoxy groups can lead to compounds with better inhibitory activity against cancer cells. scienceopen.com Furthermore, introducing hydrophilic amines at positions C-16, C-18, or C-25 has been shown to enhance antitumor effects. scienceopen.com
The following table summarizes the impact of specific modifications on the anticancer activity of gambogic acid, a close structural analogue of this compound.
| Compound | Modification | Target Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Gambogic Acid | Parent Compound | A549 | 1.5-2.0 (Approx.) | nih.gov |
| Derivative 3 | Amine substitution at C34 | A549 | 0.24 | nih.gov |
| Derivative 9 | Hydrophilic amine at C34 | A549 | ~0.2 | nih.gov |
| Derivative 18 | Hydrophilic amine at C34 | A549 | ~0.25 | nih.gov |
| Derivative 4 (C39 mod) | Aliphatic amine at C39 | Various | Potent | nih.gov |
| Derivative 6 (C39 mod) | Aliphatic amine at C39 | Various | Potent | nih.gov |
Computational Approaches in SAR Elucidation (e.g., QSAR modeling)
In addition to experimental synthesis and testing, computational methods are increasingly vital for elucidating the complex SAR of natural products like this compound. nih.gov These in silico techniques allow for the rational design of new derivatives and provide deeper insight into the molecular basis of their activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For a series of this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each molecule. Statistical methods, such as multiple linear regression, are then used to generate an equation that predicts the biological activity (often expressed as pIC₅₀, the negative log of the IC₅₀ value). targetmol.com Such models can identify the key molecular properties that drive activity and can be used to predict the potency of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.
Molecular Docking and Dynamics: Molecular docking simulations are used to predict the preferred orientation and binding affinity of a molecule (ligand) to a biological target, such as a protein or enzyme. nih.gov For this compound, docking studies can help visualize how it and its derivatives fit into the active site of a target protein, identifying key interactions like hydrogen bonds and hydrophobic contacts. This information helps to explain why certain structural modifications enhance or diminish activity. Molecular dynamics (MD) simulations can further refine these findings by modeling the movement of the ligand-protein complex over time, assessing the stability of the binding interactions. nih.gov
Together, these computational tools provide a powerful platform for analyzing SAR, complementing experimental data and accelerating the discovery of new lead compounds based on the this compound scaffold. nih.gov
Advanced Delivery Systems for Morellic Acid in Preclinical Research Models
Encapsulation in Nanostructured Lipid Carriers (NLCs) and Other Nanoparticulate Systems
The encapsulation of morellic acid into advanced delivery systems is a key strategy to improve its therapeutic index. Among these, Nanostructured Lipid Carriers (NLCs) have been the most extensively studied delivery system for this compound in preclinical settings. nih.gov
NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure. This structure allows for higher drug loading and reduced drug expulsion during storage compared to their predecessors, the solid lipid nanoparticles (SLNs). nih.gov In preclinical studies, this compound-loaded NLCs (MA-NLCs) have been successfully prepared using methods such as emulsion-evaporation and low-temperature solidification. nih.gov
The characterization of these MA-NLCs in research settings has revealed formulations with properties suitable for parenteral administration. For instance, optimized MA-NLCs have been shown to be spherical particles with an average size of approximately 165.50 nm and a narrow size distribution, indicated by a low polydispersity index (PDI) of around 0.19. nih.gov These nanoparticles typically exhibit a negative surface charge, with a zeta potential of about -21.85 mV, which contributes to their stability in colloidal suspension. nih.gov
Significant research has gone into optimizing the formulation of MA-NLCs, with studies exploring the impact of varying the ratios of components such as medium-chain triglycerides (MCT) as the liquid lipid, glyceryl monostearate (GMS) as the solid lipid, lecithin (B1663433) as an emulsifier, and surfactants like Poloxamer 188 (F68) and Tween 80. nih.gov This optimization has led to high encapsulation efficiency (EE%) and drug loading (DL%) percentages. For example, optimized formulations have achieved an EE% of 78.17 ± 0.34% and a DL% of 7.25 ± 0.38%. nih.gov
Table 1: Physicochemical Characteristics of this compound-Loaded Nanostructured Lipid Carriers (MA-NLCs) in Preclinical Research
Parameter Value Reference Average Particle Size 165.50 ± 1.70 nm nih.gov Polydispersity Index (PDI) 0.19 ± 0.01 nih.gov Zeta Potential -21.85 ± 0.67 mV nih.gov Encapsulation Efficiency (EE%) 78.17 ± 0.34% nih.gov Drug Loading (DL%) 7.25 ± 0.38% nih.gov
While NLCs are the most prominently featured delivery system for this compound in published preclinical studies, the exploration of other nanoparticulate systems such as liposomes, polymeric nanoparticles, and micelles for the specific delivery of this compound is not as extensively documented in the current scientific literature. Although these platforms are widely used for other hydrophobic drugs, detailed preclinical findings for this compound-loaded liposomes, polymeric nanoparticles, or micelles are limited.
Pharmacokinetic Modulation in Experimental Models
A primary goal of employing advanced delivery systems for this compound is to favorably alter its pharmacokinetic profile. Preclinical studies in animal models, such as Sprague Dawley rats, have demonstrated that encapsulation in NLCs significantly modulates the absorption, distribution, metabolism, and excretion (ADME) parameters of this compound. nih.gov
Enhancement of Bioavailability, Extended Half-Life, and Increased Area Under the Curve (AUC)
The encapsulation of this compound in NLCs has been shown to substantially improve its systemic exposure following administration. nih.gov Pharmacokinetic analyses comparing free this compound to MA-NLCs have revealed significant improvements in key parameters that indicate enhanced bioavailability and prolonged circulation time. nih.gov
Specifically, the area under the plasma concentration-time curve (AUC), a primary measure of total drug exposure, was found to be markedly higher for MA-NLCs. In one representative study, the AUC from time zero to the last measurable concentration (AUC0-t) increased from 4.91 ± 0.65 µg/mL·min for free this compound to 18.91 ± 3.40 µg/mL·min for the NLC formulation. nih.gov This represents a nearly four-fold increase in systemic bioavailability.
Furthermore, the half-life (t1/2) of this compound was dramatically extended when delivered via NLCs. The t1/2 for MA-NLCs was reported to be 7.93-fold longer than that of the free compound. nih.gov This extended half-life suggests a reduced clearance rate, allowing the compound to remain in circulation for a longer period, which is advantageous for therapeutic applications, particularly in oncology where sustained drug levels are often required.
Table 2: Comparative Pharmacokinetic Parameters of Free this compound vs. This compound-Loaded NLCs (MA-NLCs) in a Rat Model
Pharmacokinetic Parameter Free this compound This compound-NLCs Fold Increase Reference AUC0-t (µg/mL·min) 4.91 ± 0.65 18.91 ± 3.40 ~3.85 nih.gov Half-life (t1/2) - 7.93-fold longer than free MA 7.93 nih.gov
Strategies for Targeted Delivery in Research Settings
In the context of preclinical cancer research, strategies to direct therapeutic agents preferentially to tumor tissues are of paramount importance to enhance efficacy and reduce systemic toxicity. For this compound, the research has primarily centered on passive targeting mechanisms inherent to nanoparticle design.
The small size of MA-NLCs (typically below 200 nm) allows them to take advantage of the enhanced permeability and retention (EPR) effect. nih.gov The EPR effect is a phenomenon characteristic of many solid tumors, which have leaky blood vessels and poor lymphatic drainage. This allows nanoparticles of a certain size range to extravasate from the bloodstream and accumulate in the tumor microenvironment at higher concentrations than in normal tissues. nih.gov In vivo studies with tumor-bearing mouse models have shown that MA-NLCs significantly inhibit tumor growth, a finding that is attributed, in part, to this passive accumulation. nih.gov
While the EPR effect provides a foundational level of tumor targeting, active targeting strategies aim to further enhance specificity by decorating the surface of nanoparticles with ligands that bind to receptors overexpressed on cancer cells. Common ligands used in preclinical research for other agents include antibodies, peptides (such as RGD), and small molecules like folic acid. nih.govnih.govmdpi.com However, based on the available scientific literature, preclinical studies detailing the development and evaluation of actively targeted delivery systems specifically for this compound, such as folate-receptor targeted nanoparticles or antibody-drug conjugates, are not widely reported. The current body of research focuses on the benefits conferred by the NLC formulation itself, which primarily leverages passive targeting.
Future Directions and Emerging Research Avenues for Morellic Acid
Exploration of Undiscovered Biological Activities and Therapeutic Potential
While the anticancer activity of morellic acid is its most prominent feature, preliminary studies have hinted at a broader range of pharmacological effects that warrant deeper investigation. nih.govresearchgate.net The compound has demonstrated cytotoxic capabilities against various cancer cell lines, including cervical and colon cancer. nih.govmdpi.com Beyond oncology, research has revealed that this compound possesses anxiolytic (anxiety-reducing) properties, suggesting a potential role in neurological or psychiatric applications. researchgate.net
Future research should systematically screen this compound against a wider array of biological targets. Initial findings have suggested potential anti-inflammatory, antioxidant, and antimicrobial activities which are yet to be fully explored. researchgate.net Furthermore, its noted antiangiogenic activity—the ability to inhibit the formation of new blood vessels—could be therapeutically relevant not only in cancer but also in other diseases characterized by pathological blood vessel growth, such as certain ophthalmological and inflammatory conditions. medchemexpress.com A comprehensive exploration of these underexplored biological activities is a critical step toward realizing the full therapeutic landscape of this natural compound.
Advanced Mechanistic Elucidation in Complex Biological Systems
Understanding how this compound works at a molecular level is crucial for its development as a therapeutic agent. Current research has provided a foundational understanding of its mechanisms. In the context of cancer, studies have shown that this compound can induce programmed cell death through both apoptosis and pyroptosis. This is achieved, in part, by up-regulating the protein Apaf-1 and activating key executioner enzymes like caspase-3 and caspase-9. nih.gov Additionally, some of its synthetic derivatives have been found to halt cancer cell proliferation by blocking the cell cycle's progression from the G1 to the S phase. nih.gov
In terms of its anxiolytic effects, computational (in silico) studies and preliminary in vivo models suggest that this compound may interact with the GABAergic system, a major inhibitory neurotransmitter system in the brain. researchgate.net Specifically, it has shown a high binding affinity for the GABAA receptor, a primary target for anxiolytic drugs like diazepam. researchgate.net
Future research must move beyond these initial findings to elucidate these mechanisms in more complex biological systems. This includes using advanced in vivo models to understand how this compound's effects are modulated in a whole organism, identifying downstream signaling cascades, and exploring potential off-target effects. A deeper mechanistic understanding will be essential for predicting its efficacy and optimizing its therapeutic application.
Development of Novel Synthetic Analogues with Enhanced Efficacy and Selectivity
The chemical structure of this compound serves as a promising scaffold for medicinal chemistry efforts aimed at creating novel synthetic analogues with improved properties. The goal of such structural optimization is to enhance therapeutic efficacy, increase selectivity for target cells (e.g., cancer cells) over healthy cells, and improve pharmacological properties like bioavailability.
A recent study successfully demonstrated the viability of this approach by designing and synthesizing a series of this compound derivatives. nih.gov The antitumor activities of these new compounds were then tested against various human colon cancer cell lines. This research led to the identification of a particularly potent analogue, TH12-10. nih.govmdpi.com
As detailed in the table below, the TH12-10 analogue exhibited significantly greater potency (lower IC50 values indicate higher potency) against the DLD1 and SW620 colon cancer cell lines compared to the widely used chemotherapy drug, 5-fluorouracil (B62378). mdpi.com
| Compound | HCT116 IC50 (μM) | DLD1 IC50 (μM) | SW620 IC50 (μM) |
|---|---|---|---|
| TH12-10 | 0.83 | 1.10 | 0.79 |
| 5-Fluorouracil | - | 17.80 | 12.55 |
This success serves as a strong proof of principle. Future directions in this area should focus on the continued rational design and synthesis of new analogues. By systematically modifying different parts of the this compound molecule, researchers can probe structure-activity relationships to develop candidates with even greater potency and, crucially, higher selectivity to minimize potential side effects. nih.govnih.gov
Integration of Multi-Omics Technologies for Deeper Biological Insights
To gain a truly comprehensive understanding of this compound's biological impact, future research must integrate advanced multi-omics technologies. mdpi.com These approaches, which include proteomics, transcriptomics, and lipidomics, allow for the simultaneous measurement of vast numbers of genes, proteins, and lipids, providing a systems-level view of cellular responses to the compound. wiley.com
Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell. Applying transcriptomics to cells treated with this compound would reveal the full spectrum of genes whose expression is altered, pointing to the key cellular pathways affected by the compound. frontiersin.org
Proteomics: As the functional workhorses of the cell, proteins are critical drug targets. Proteomics can identify changes in protein expression and post-translational modifications, offering a direct view of the molecular machinery that this compound interacts with or modulates. nih.gov
Lipidomics: There is growing recognition of the critical role that lipid metabolism plays in various diseases, including cancer. nih.govnih.gov Lipidomics can provide a detailed profile of the changes in cellular lipids following treatment with this compound, potentially uncovering novel mechanisms of action related to lipid signaling or metabolism. frontiersin.org
The integration of these multi-omics datasets provides a powerful framework for generating new hypotheses about a compound's mechanism of action and for identifying potential biomarkers of its activity. mdpi.com
| Omics Technology | Potential Application for this compound Research | Key Insights Gained |
|---|---|---|
| Transcriptomics | Identify all genes up- or down-regulated by this compound in cancer cells. | Uncover affected signaling pathways and gene regulatory networks. |
| Proteomics | Profile changes in protein expression and modifications after treatment. | Identify direct protein targets and downstream functional consequences. |
| Lipidomics | Characterize alterations in the cellular lipid profile. | Reveal impacts on cell membranes, energy storage, and lipid-based signaling. |
Investigation of Biomarker Potential and Role in Metabolic Pathways in Diverse Biological Contexts
A biomarker is a measurable indicator of a biological state or condition, often used in medicine to diagnose disease or follow the response to a treatment. nih.gov Understanding the precise metabolic pathways that this compound perturbs is key to exploring its potential to either serve as a biomarker itself or to induce changes that are measurable as biomarkers. researchgate.netmdpi.com
For instance, if this compound consistently alters specific metabolic pathways, such as amino acid or lipid metabolism, then the levels of metabolites within these pathways could serve as biomarkers of the drug's activity. frontiersin.org Future studies could use metabolomics to analyze blood or tissue samples from in vivo models treated with this compound. If consistent changes in metabolites like specific amino acids, fatty acids, or bile acids are found to correlate with a therapeutic response (e.g., tumor shrinkage), these metabolites could be developed into a biomarker panel to monitor treatment efficacy in a clinical setting. frontiersin.orgfrontiersin.org
Furthermore, investigating the role of this compound in diverse biological contexts is essential. Its effects on metabolic pathways may differ significantly between a cancer cell and a neuron, or between a healthy individual and one with a metabolic disorder. nih.gov Exploring these context-specific metabolic roles will not only deepen the fundamental understanding of the compound but also pave the way for its potential use in personalized medicine, where its application could be tailored based on a patient's specific metabolic profile.
Q & A
Q. How is the absolute configuration of morellic acid determined experimentally?
The absolute configuration of this compound is established through a combination of experimental and computational methods. Key techniques include:
- Electronic Circular Dichroism (ECD) : Theoretical calculations of ECD spectra are compared with experimental data to assign stereochemistry .
- NMR spectroscopy : NOESY/ROESY correlations (e.g., H-7/H-8, H-14/H-16) and coupling constants resolve spatial arrangements of substituents, such as the 13R configuration of the methyl group .
- X-ray crystallography : While not directly applied to this compound in the provided evidence, this method is standard for analogous caged xanthones like gambogic acid .
Q. What methodologies are used to evaluate the cytotoxicity of this compound?
Cytotoxicity assays typically involve:
- Cell line selection : HT-29 human colon cancer cells are commonly used, with paclitaxel as a positive control .
- Dose-response curves : ED50 values (e.g., 0.36 μM for this compound) are calculated using viability assays (e.g., MTT or resazurin reduction) .
- Validation : Replicate experiments and statistical analysis (e.g., ANOVA) ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions may arise from differences in:
- Experimental design : Variations in cell lines (e.g., cancer vs. normal cells) or assay conditions (e.g., serum concentration, incubation time) .
- Compound purity : Impurities in isolated this compound (e.g., co-eluting xanthones) can skew results. HPLC-UV/HRMS validation is critical .
- Mechanistic context : Bioactivity may depend on secondary targets (e.g., AMPK vs. PTP1B pathways). Target-specific assays (e.g., kinase inhibition screens) clarify mechanisms .
Q. What advanced strategies optimize the pharmacokinetic profile of this compound for therapeutic applications?
Challenges include poor solubility and short plasma half-life. Methodological solutions involve:
- Lipid-based formulations : Polyethylene glycol (PEG)-modified liposomes improve bioavailability, as demonstrated for structurally similar gambogic acid .
- Prodrug design : Esterification of carboxyl groups enhances intestinal absorption .
- Pharmacokinetic modeling : Compartmental analysis of IV/oral administration in rodent models identifies optimal dosing regimens .
Q. How does this compound interact with SARS-CoV-2 Mpro, and what computational tools validate this interaction?
Molecular docking studies predict binding affinities between this compound and viral proteases:
- Software : AutoDock Vina or Schrödinger Suite generates binding poses .
- Validation : MD simulations (e.g., GROMACS) assess complex stability; binding free energy calculations (MM-PBSA) quantify interactions .
- Experimental follow-up : Surface plasmon resonance (SPR) or fluorescence quenching assays confirm docking results .
Q. What experimental approaches differentiate this compound’s anti-inflammatory vs. antitumor mechanisms?
Mechanistic studies require:
- Pathway-specific assays : NF-κB/p38 inhibition (ELISA for phosphorylated proteins) for inflammation; apoptosis markers (caspase-3 cleavage) for antitumor effects .
- Genetic knockdown : siRNA silencing of AMPK or iNOS in cell models isolates pathway contributions .
- In vivo models : Rat AMI (acute myocardial infarction) or RA (rheumatoid arthritis) models test anti-inflammatory efficacy; xenograft tumors assess antitumor activity .
Methodological Considerations
- Data reproducibility : Always include triplicate measurements and negative controls (e.g., solvent-only treatment) .
- Ethical compliance : Adhere to institutional guidelines for animal studies (e.g., IACUC protocols for rat models) .
- Interdisciplinary collaboration : Partner with computational chemists for docking studies or formulation experts for pharmacokinetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
